molecular formula C12H8N2O3 B138994 2-Hydroxy-3-nitrocarbazole CAS No. 153654-33-2

2-Hydroxy-3-nitrocarbazole

Cat. No. B138994
M. Wt: 228.2 g/mol
InChI Key: AFYFSKQCEUFIJU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrocarbazole (HNC) is a heterocyclic organic compound that belongs to the carbazole family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. HNC has also been found to exhibit promising biological activities, making it an attractive target for medicinal chemistry research.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-3-nitrocarbazole is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. 2-Hydroxy-3-nitrocarbazole has been shown to increase the production of reactive oxygen species (ROS) and to induce DNA damage, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

2-Hydroxy-3-nitrocarbazole has been found to affect various biochemical and physiological processes in cells, including the modulation of gene expression, the inhibition of angiogenesis, and the suppression of inflammation. 2-Hydroxy-3-nitrocarbazole has also been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

2-Hydroxy-3-nitrocarbazole is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anticancer agents. However, 2-Hydroxy-3-nitrocarbazole has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, the cytotoxicity of 2-Hydroxy-3-nitrocarbazole against normal cells has not been well characterized, which may limit its potential clinical use.

Future Directions

Future research on 2-Hydroxy-3-nitrocarbazole could focus on the development of more effective synthetic methods, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. 2-Hydroxy-3-nitrocarbazole could also be explored as a potential lead compound for the development of novel anticancer and antimicrobial agents. Finally, the potential use of 2-Hydroxy-3-nitrocarbazole in combination with other drugs or therapies could be investigated to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-Hydroxy-3-nitrocarbazole involves the nitration of carbazole with a mixture of nitric and sulfuric acids. The resulting nitrocarbazole is then reduced to the corresponding amino derivative, which is subsequently oxidized to 2-Hydroxy-3-nitrocarbazole using an oxidizing agent such as potassium permanganate. The overall process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2-Hydroxy-3-nitrocarbazole has been extensively studied for its biological activities, particularly its anticancer and antimicrobial properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 2-Hydroxy-3-nitrocarbazole has also been found to possess antimicrobial activity against a range of pathogenic bacteria and fungi.

properties

CAS RN

153654-33-2

Product Name

2-Hydroxy-3-nitrocarbazole

Molecular Formula

C12H8N2O3

Molecular Weight

228.2 g/mol

IUPAC Name

3-nitro-9H-carbazol-2-ol

InChI

InChI=1S/C12H8N2O3/c15-12-6-10-8(5-11(12)14(16)17)7-3-1-2-4-9(7)13-10/h1-6,13,15H

InChI Key

AFYFSKQCEUFIJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-]

Other CAS RN

153654-33-2

synonyms

2-HYDROXY-3-NITROCARBAZOLE

Origin of Product

United States

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